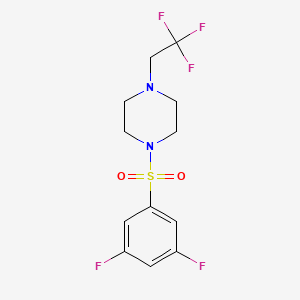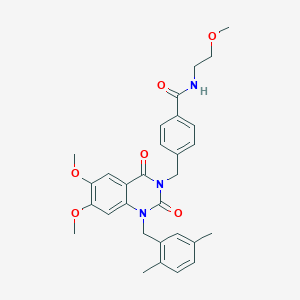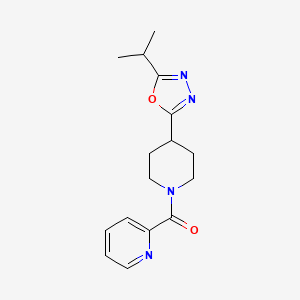
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone is a chemical compound with a complex structure . It contains an isopropyl group attached to an oxadiazole ring, which is further connected to a piperidine ring. The piperidine ring is then attached to a pyridine ring via a methanone group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including an oxadiazole ring and a piperidine ring. The isopropyl group is attached to the oxadiazole ring, and the piperidine ring is connected to a pyridine ring via a methanone group .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Exploration
- The synthesis of novel heterocyclic compounds, including those related to "(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone," focuses on creating bioactive molecules with potential therapeutic applications. Studies report on the preparation of such compounds and their structural characterization using techniques like IR, NMR, LC-MS, and X-ray diffraction, highlighting their potential in drug development due to their diverse biological activities (S. Benaka Prasad et al., 2018).
Antimicrobial Activity
- Some derivatives of the core structure have been synthesized and evaluated for their antimicrobial properties. These studies indicate that modifications to the chemical structure can result in compounds with significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of certain substituents, such as the methoxy group, has been associated with enhanced antimicrobial efficacy (Satyender Kumar et al., 2012).
Molecular Interaction Studies
- Research on the molecular interaction of similar compounds with biological receptors provides insight into their potential therapeutic mechanisms. For example, studies on cannabinoid receptor antagonists reveal the importance of molecular conformations and the role of specific substituents in binding interactions, offering a foundation for designing drugs with targeted biological effects (J. Shim et al., 2002).
Heterocyclic Core Replacement in Drug Design
- Replacing the central phenyl core of certain antagonists with heterocyclic rings has been explored to develop high-affinity, selective drugs. This approach has shown promise in crossing the blood-brain barrier and achieving receptor occupancy, indicating its potential in creating effective central nervous system (CNS) drugs (Devin M Swanson et al., 2009).
Metabolic Pathways and Drug Metabolism
- Understanding the metabolism and biotransformation of compounds is crucial for drug development. Studies on similar compounds have elucidated metabolic pathways involving oxidation, hydroxylation, and conjugation processes. This information is vital for predicting the pharmacokinetics and potential interactions of new drugs within biological systems (Benjamin M Johnson et al., 2008).
Eigenschaften
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11(2)14-18-19-15(22-14)12-6-9-20(10-7-12)16(21)13-5-3-4-8-17-13/h3-5,8,11-12H,6-7,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTBDIFRKAQGKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

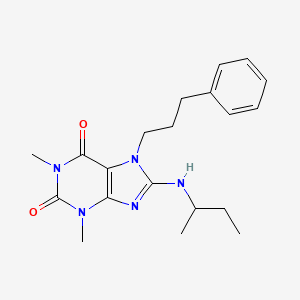
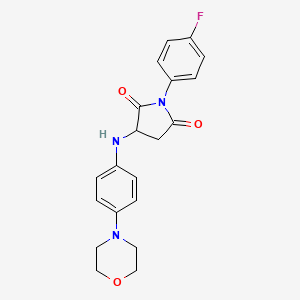
![Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2383304.png)
![6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2383305.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2383309.png)
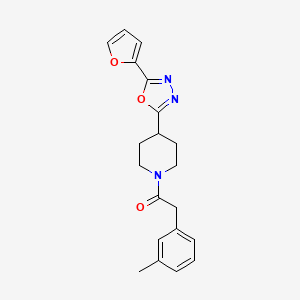
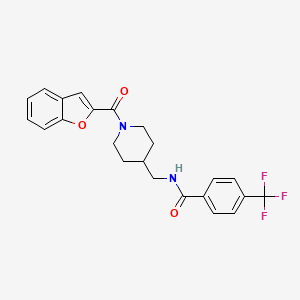
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B2383313.png)
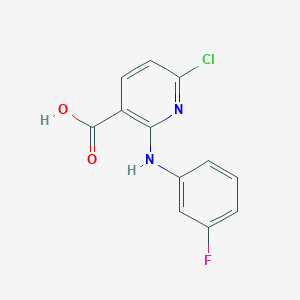
![2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383315.png)
![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)
![2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2383319.png)
